![molecular formula C16H22N4O3 B2588431 ethyl 2-(4-{2-cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate CAS No. 1445771-24-3](/img/structure/B2588431.png)
ethyl 2-(4-{2-cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(4-{2-cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a useful research compound. Its molecular formula is C16H22N4O3 and its molecular weight is 318.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Polyfunctional Substituted Derivatives
Research demonstrates the utility of similar compounds in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These compounds are crucial in medicinal chemistry for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The study by Mohareb et al. (2004) outlines a method for preparing these derivatives, highlighting the compound's role in heterocyclic synthesis, which is fundamental in drug discovery and development (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Coordination Chemistry and Transition Metal Complexes
Another research avenue involves the compound's application in coordination chemistry to form complexes with transition metals. Seubert et al. (2011) explored how a pyrazole-derived compound can coordinate with transition metal ions, leading to the formation of mono- and multinuclear complexes. These complexes have potential applications in catalysis, materials science, and as models for biological systems (Seubert, Sun, Lan, Powell, & Thiel, 2011).
Antimicrobial Activity
Compounds with structural similarities have been evaluated for their antimicrobial activities. For instance, Mulwad, Pawar, and Chaskar (2008) synthesized tetrazole derivatives showing significant antibacterial activities. Such compounds can be foundational in developing new antibiotics to combat resistant bacterial strains (Mulwad, Pawar, & Chaskar, 2008).
Antioxidant Properties
The compound's structural framework is conducive to modification into derivatives with potent antioxidant properties. Zhang et al. (2009) isolated and identified phenolic compounds from walnut kernels with significant DPPH scavenging activities, illustrating the compound's potential in generating antioxidants (Zhang, Liao, Moore, Wu, & Wang, 2009).
Asymmetric Synthesis and Catalysis
Research by Magubane et al. (2017) on compounds derived from pyrazolyl)ethyl)pyridine highlights the application in asymmetric synthesis, particularly in catalyzing the hydrogenation of ketones. This is crucial for producing chiral molecules, which are important in pharmaceuticals (Magubane, Alam, Ojwach, & Munro, 2017).
properties
IUPAC Name |
ethyl 2-[4-[2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]-3,5-dimethylpyrazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-6-23-15(21)9-20-12(5)14(11(4)19-20)7-13(8-17)16(22)18-10(2)3/h7,10H,6,9H2,1-5H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZANDTICEUULAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)C=C(C#N)C(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine](/img/structure/B2588348.png)
![3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2588349.png)
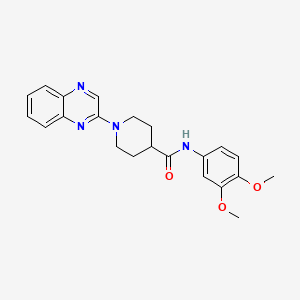
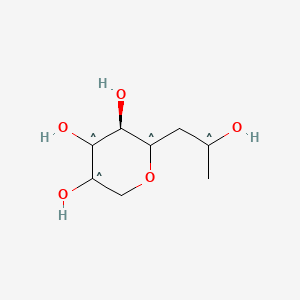
![N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2588352.png)
![N-(2,5-dimethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2588356.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-methoxynicotinamide](/img/structure/B2588357.png)
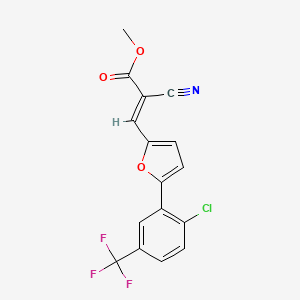
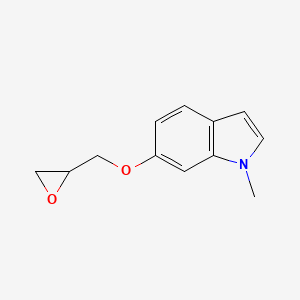
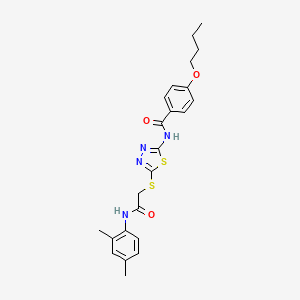
![Methyl 4-(7-methyl-2-(4-methylthiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2588365.png)
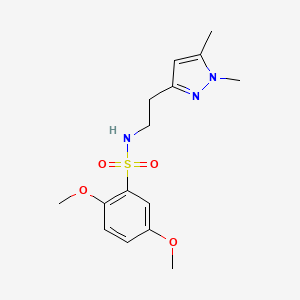

![1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2588371.png)